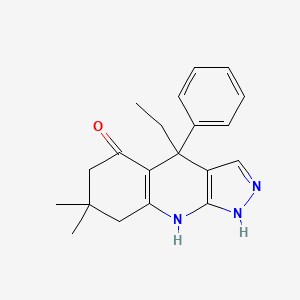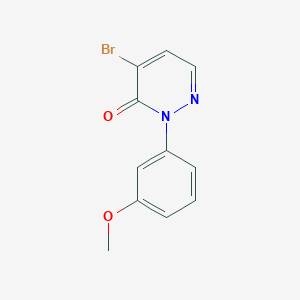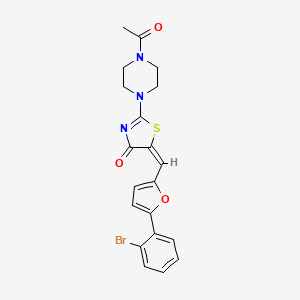
(E)-2-(4-acetylpiperazin-1-yl)-5-((5-(2-bromophenyl)furan-2-yl)methylene)thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-acetylpiperazin-1-yl)-5-((5-(2-bromophenyl)furan-2-yl)methylene)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C20H18BrN3O3S and its molecular weight is 460.35. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-acetylpiperazin-1-yl)-5-((5-(2-bromophenyl)furan-2-yl)methylene)thiazol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-acetylpiperazin-1-yl)-5-((5-(2-bromophenyl)furan-2-yl)methylene)thiazol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biodistribution Studies for Anti-Chagas Agent : This compound was investigated as a potential drug for treating Chagas disease. A study synthesized a fluorescent probe based on this compound for in vivo biodistribution studies. The probe could mimic the behavior of the compound in vivo, showing promise for future administration routes and regimens in Chagas disease treatment (Rodríguez et al., 2017).
Antinociceptive and Anti-inflammatory Properties : Another study focused on thiazolopyrimidine derivatives, closely related to the compound , for their antinociceptive (pain-relieving) and anti-inflammatory activities. The study reported significant findings in this regard, indicating potential applications in pain and inflammation management (Selvam et al., 2012).
Antimicrobial Activity : Research into thiazole derivatives, including compounds similar to the one you're interested in, demonstrated notable antimicrobial activity. The study synthesized novel functionalized 1,3,4-thiadiazoles and 1,3-thiazoles with promising antibacterial and antifungal activities (Abdelhamid et al., 2019).
Anticancer and Antiangiogenic Effects : A related thiazolidinone derivative was synthesized and evaluated for its anticancer effects, particularly against leukemia cells. This study highlighted the potential of thiazolidinone-based compounds in developing new anticancer therapies (Chandrappa et al., 2009).
Electrochemical and Electrochromic Properties : The electrochemical and electrochromic properties of thiazolothiazole-based copolymers, which are structurally related to the compound, were studied. The copolymers showed potential for electrochromic applications due to their multichromic properties and low band-gap values (Akpinar et al., 2013).
Antiepileptic Properties : Another study synthesized novel thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives, closely related to the compound , evaluating them for antiepileptic properties. The study found significant antiepileptic activity in some derivatives, indicating potential applications in epilepsy treatment (Karthick et al., 2016).
Eigenschaften
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-[[5-(2-bromophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3S/c1-13(25)23-8-10-24(11-9-23)20-22-19(26)18(28-20)12-14-6-7-17(27-14)15-4-2-3-5-16(15)21/h2-7,12H,8-11H2,1H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYKKTDRPGEPGR-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Br)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4Br)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

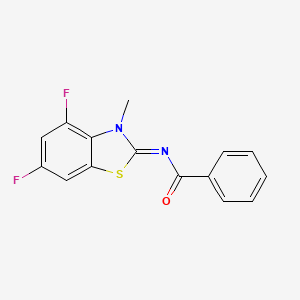

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2816521.png)
![Ethyl 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B2816522.png)

![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2816525.png)
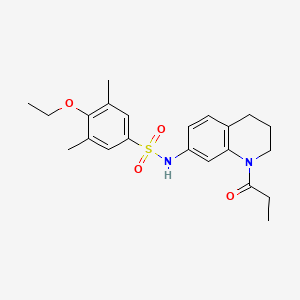
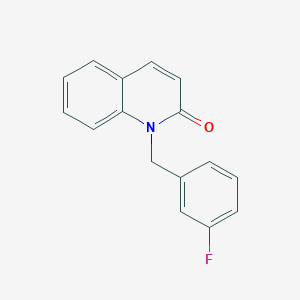
![[2-(Cyclopentyloxy)pyridin-4-yl]methanamine](/img/structure/B2816531.png)
![2,1,3-Benzothiadiazol-5-yl-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2816533.png)
![4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2816534.png)
